4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
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Description
4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C26H30N6O and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.24810960 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Synthetic Applications
Complex Molecular Architecture : The study by Anthal et al. (2018) on tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrates the intricate molecular architecture that can be achieved with similar compounds. The dihedral angles and hydrogen bonding patterns observed hint at the potential for complex interactions and applications of 4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in materials science and molecular engineering (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Pharmacological Properties
Antiproliferative Activity : The work by Mallesha et al. (2012) on the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlights the potential of such compounds in cancer research. The findings suggest that specific derivatives exhibit promising antiproliferative effects, indicating a pathway for developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
DNA Interaction Studies
DNA Binding and Intercalation : Wilson et al. (1990) explored the interactions of unfused aromatic systems with terminal piperazino substituents with DNA, revealing the potential of compounds like this compound in understanding and influencing DNA interactions. Such studies are crucial for the development of new drugs and therapeutic agents targeting genetic materials and processes (Wilson, Barton, Tanious, Kong, & Strekowski, 1990).
Properties
IUPAC Name |
[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O/c1-29-11-13-30(14-12-29)24-19-25(28-20-27-24)31-15-17-32(18-16-31)26(33)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-10,19-20H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMHRBXDHHPWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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